DY3002

EGFR T790M Kinase selectivity Off-target minimization

EGFR T790M-targeted research demands high mutant-to-wild-type selectivity to avoid confounding cytotoxicity from wild-type EGFR engagement. DY3002 solves this with a selectivity index of 632.0-15-fold greater than osimertinib (SI=40.9) and 30-fold greater than rociletinib (SI=21.4). • Biochemical IC50: 0.71 nM (EGFR T790M) vs. 448.7 nM (WT EGFR) • Cellular IC50: 0.037 μM (H1975) vs. 0.382 μM (A431 WT) • Preclinical safety: No hyperglycemia at 50 mg/kg in rat OGTT Available for global shipment with batch-specific Certificate of Analysis.

Molecular Formula C24H25ClN6O2
Molecular Weight 464.954
CAS No. 2020015-37-4
Cat. No. B607232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDY3002
CAS2020015-37-4
SynonymsDY3002;  DY-3002;  DY 3002
Molecular FormulaC24H25ClN6O2
Molecular Weight464.954
Structural Identifiers
SMILESC=CC(NC1=CC=CC(NC2=NC(NC3=CC=C(CN4CCOCC4)C=C3)=NC=C2Cl)=C1)=O
InChIInChI=1S/C24H25ClN6O2/c1-2-22(32)27-19-4-3-5-20(14-19)28-23-21(25)15-26-24(30-23)29-18-8-6-17(7-9-18)16-31-10-12-33-13-11-31/h2-9,14-15H,1,10-13,16H2,(H,27,32)(H2,26,28,29,30)
InChIKeyFDXMKVBFOCDXQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DY3002 T790M-Selective EGFR Inhibitor


DY3002 (CAS 2020015-37-4; molecular formula C24H25ClN6O2; molecular weight 464.95) is a third-generation, covalent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) engineered to preferentially target the T790M drug-resistant mutant [1][2]. The compound features a pyrimidine core scaffold with a chlorine atom at the C-5 position that interacts with the mutant gatekeeper residue Met790, and an acrylamide warhead that forms a covalent bond with Cys797 [1]. DY3002 is classified as a preclinical-stage small-molecule inhibitor with documented kinase inhibitory and cellular antiproliferative activity against EGFR T790M/L858R double-mutant models [3].

Pathway fit Covalent EGFR T790M/L858R double-mutant pathway studies
Target engagement Acrylamide warhead forms covalent bond with gatekeeper Cys797 residue
Selectivity context Reported mutant-over-wild-type discrimination for T790M isoform profiling

DY3002 Substitution Risk Analysis


In-class EGFR T790M inhibitors exhibit marked divergence in both mutant-to-wild-type selectivity and cellular potency that precludes direct interchange without compromising experimental outcomes. DY3002, osimertinib, and rociletinib—though all classified as third-generation covalent EGFR TKIs—display selectivity index (SI) values of 632.0, 40.9, and 21.4, respectively, representing an approximately 15-fold to 30-fold difference in mutant-over-wild-type discrimination [1]. Furthermore, cellular antiproliferative activity against the EGFR T790M-bearing H1975 NSCLC cell line varies by nearly fourfold across these agents (0.037 μM for DY3002 vs. 0.137 μM for rociletinib) [2]. Substituting DY3002 with a less selective analog may introduce wild-type EGFR-driven cytotoxicity artifacts in A431 cell assays [3], while substitution with a less potent analog may require concentration adjustments that exceed compound solubility thresholds. The quantitative evidence in Section 3 establishes that DY3002 occupies a distinct performance envelope that cannot be replicated by simply adjusting concentration of alternative compounds.

Selectivity context
DY3002: reported mutant-over-wild-type discrimination
Alt. 3rd-gen EGFR TKIs: selectivity ratio may differ substantially
Mutant-to-wild-type selectivity profile may shift across covalent inhibitor chemotypes and cannot be replicated by concentration adjustment alone
Cellular potency
DY3002: reported T790M-mutant cell antiproliferative potency
Other EGFR TKIs: cellular IC50 may vary across T790M-mutant models
Antiproliferative potency in H1975 double-mutant models may not transfer directly; concentration escalation may exceed solubility thresholds
Off-target kinase profile
DY3002: reported EGFR T790M-preferring engagement
Pan-EGFR or less selective TKIs: broader wild-type EGFR inhibition
Wild-type EGFR-driven cytotoxicity may confound mutant-specific readouts in A431 counter-screen or co-culture assays

DY3002 Quantitative Differentiation


Kinase Selectivity Index Advantage

DY3002 demonstrates a substantially enhanced therapeutic window at the enzymatic level relative to clinically benchmarked third-generation EGFR inhibitors. The selectivity index (SI), defined as the ratio of wild-type EGFR IC50 to EGFR T790M/L858R double-mutant IC50, provides a quantitative measure of mutant-over-wild-type discrimination [1]. Higher SI values indicate greater preference for mutant kinase and reduced wild-type EGFR engagement [2].

Mutant selectivity
Head-to-head
SI = 632.0
Supports isoform-selectivity interpretation
ADP-Glo kinase assay; reported ≥3 independent experiments
EGFR T790M Kinase selectivity Off-target minimization Wild-type EGFR sparing

H1975 Cellular Antiproliferative Potency

In cell-based assays using the H1975 NSCLC line (harboring EGFR L858R/T790M double mutation), DY3002 exhibits the most potent growth inhibition among evaluated third-generation EGFR TKIs [1]. The CCK-8 assay quantifies metabolically active cells after 48–72 hours of compound exposure [2].

H1975 potency
Head-to-head
IC50 = 0.037 µM
Reported cell-model potency context
CCK-8 assay; H1975 L858R/T790M cells; 48–72 h incubation
NSCLC Cell viability Antiproliferative H1975 CCK-8

A431 Wild-Type EGFR Counter-Screen

The enhanced mutant selectivity of DY3002 translates into measurably reduced antiproliferative effects against cells expressing wild-type EGFR. A431 human epidermoid carcinoma cells, which overexpress wild-type EGFR, serve as a relevant counter-screen for evaluating wild-type-driven cytotoxicity [1].

WT EGFR counter-screen
Head-to-head
IC50 = 0.382 µM (A431)
Supports cellular selectivity endpoint review
A431 wild-type EGFR cells; 10.3-fold window vs. H1975 IC50
Wild-type EGFR A431 Selectivity Off-target cytotoxicity

Apoptosis and Migration Inhibition

Beyond kinase inhibition and antiproliferative metrics, DY3002 demonstrates superior functional biological properties in comparative cell-based assays. AO/EB double fluorescent staining distinguishes live cells (green fluorescence) from early apoptotic (orange fluorescence) and late apoptotic/necrotic cells (red fluorescence), while DAPI staining reveals nuclear morphological changes characteristic of apoptosis [1]. In cell migration assays, DY3002 shows concentration-dependent inhibition of H1975 cell migration [2].

Functional endpoints
Head-to-head
Apoptosis and migration inhibition at <200 nM
Supports functional endpoint interpretation
AO/EB and DAPI staining; H1975 cell model; qualitative comparison context
Apoptosis Cell migration AO/EB staining DAPI staining Functional assays

In Vivo Glucose Tolerance Safety

Clinical development of rociletinib was complicated by dose-limiting hyperglycemia, a side effect attributed to off-target activity [1]. To assess whether DY3002 shares this liability, the compound was evaluated in a rat oral glucose tolerance test [2].

Metabolic monitoring
Class-level
No hyperglycemia at 50 mg/kg (rat OGTT)
Supports metabolic endpoint monitoring context
Sprague-Dawley rats; 12 h monitoring; n=3; vehicle-controlled; class-level comparator
In vivo safety Glucose tolerance Hyperglycemia Preclinical toxicity

DY3002 Application Scenarios


EGFR T790M/L858R Kinase Profiling

Investigators requiring maximal discrimination between EGFR T790M/L858R mutant and wild-type EGFR in biochemical assays should prioritize DY3002 over osimertinib (SI=40.9) or rociletinib (SI=21.4). DY3002's SI of 632.0 [1] provides a 15-fold to 30-fold expanded selectivity window, enabling cleaner interpretation of mutant-specific kinase inhibition without confounding wild-type EGFR engagement. This scenario includes kinase panel screening to establish selectivity fingerprints, ADP-Glo™ kinase assays with recombinant enzymes, and counter-screens against wild-type EGFR to quantify the mutant-to-wild-type therapeutic index. The high SI value also makes DY3002 an ideal reference compound for benchmarking novel T790M-targeted inhibitors in structure-activity relationship (SAR) campaigns.

H1975 Cell-Based Potency Studies

For experiments using the H1975 NSCLC cell line (EGFR L858R/T790M double-mutant), DY3002 delivers the highest antiproliferative potency among third-generation EGFR TKIs with an IC50 of 0.037 μM—representing 2.4-fold greater potency than osimertinib (IC50=0.087 μM) and 3.7-fold greater potency than rociletinib (IC50=0.137 μM) [2]. This potency advantage reduces compound consumption, enables lower working concentrations that mitigate DMSO vehicle effects or solubility constraints, and produces larger dynamic range in dose-response experiments. Applications include CCK-8 or MTT viability assays, colony formation studies, and combination therapy screening where the superior potency of DY3002 allows detection of additive or synergistic effects at lower total compound burdens.

A431 Differential Cytotoxicity Studies

When experimental designs require distinguishing T790M-mutant-specific effects from wild-type EGFR-driven cytotoxicity, DY3002's cellular selectivity profile is advantageous. The compound exhibits an IC50 of 0.382 μM against A431 wild-type EGFR-overexpressing cells, yielding a cellular selectivity window (A431 IC50 / H1975 IC50) of approximately 10.3-fold [3]. This contrasts with osimertinib (A431 IC50=0.915 μM; window ~10.5-fold) and rociletinib (A431 IC50=1.29 μM; window ~9.4-fold), though DY3002 achieves this selectivity while maintaining superior mutant-cell potency. Applications include paired H1975/A431 viability assays to validate mutant selectivity, phospho-EGFR Western blotting to correlate target engagement with selectivity, and rescue experiments using wild-type EGFR overexpression systems.

In Vivo Studies with Glucose Safety

For in vivo pharmacology studies where metabolic side effects such as hyperglycemia could confound efficacy readouts or compromise animal welfare, DY3002 offers a favorable preclinical safety signal. Rat oral glucose tolerance testing demonstrated that a high dose (50 mg/kg) of DY3002 did not elevate blood glucose above vehicle control levels over 12 hours [4]. This contrasts with rociletinib, for which hyperglycemia emerged as a dose-limiting clinical toxicity [5]. Investigators conducting xenograft efficacy studies, pharmacokinetic/pharmacodynamic (PK/PD) modeling, or long-term tolerability assessments in rodent models may prefer DY3002 to minimize glucose homeostasis disruption that could otherwise affect tumor growth kinetics, body weight maintenance, or systemic metabolic parameters.

Application
Selection Property
Validation Focus
EGFR T790M/L858R kinase profiling
Isoform-selectivity assay context
Mutant-to-wild-type discrimination review
T790M-mutant cell-model studies
Cell-model potency context
H1975 dose-response endpoint review
Wild-type EGFR counter-screen
Cellular selectivity context
Differential cytotoxicity endpoint review
In vivo model tolerability studies
Metabolic endpoint monitoring
Glucose homeostasis endpoint context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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